1,4-Bis(9-anthracenyl)butadiyne
Description
Properties
CAS No. |
20199-20-6 |
|---|---|
Molecular Formula |
C32H18 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
9-(4-anthracen-9-ylbuta-1,3-diynyl)anthracene |
InChI |
InChI=1S/C32H18/c1-5-15-27-23(11-1)21-24-12-2-6-16-28(24)31(27)19-9-10-20-32-29-17-7-3-13-25(29)22-26-14-4-8-18-30(26)32/h1-8,11-18,21-22H |
InChI Key |
DURPTUYRDZFOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC#CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
A. 1,4-Bis(trimethylsilyl)butadiyne (CAS 4526-07-2)
- Structure : Features trimethylsilyl (-Si(CH₃)₃) groups instead of anthracenyl substituents.
- Properties: The silyl groups enhance stability and solubility in nonpolar solvents compared to aromatic substituents. Its reactivity with ethylenediamine (en) is highly sensitive to trace water, enabling applications in moisture detection .
- Molecular Weight : 194.42 g/mol (C₁₀H₁₈Si₂), significantly lighter than anthracenyl derivatives due to smaller substituents .
B. 1,4-Bis(ferrocenyl)butadiyne
- Structure : Ferrocenyl (Fc) groups replace anthracenyl units.
- Properties: The organometallic ferrocenyl groups introduce redox activity and nonlinear optical behavior. This compound exhibits third-order nonlinear optical coefficients, making it suitable for photonic devices .
C. 1,4-Bis(4-bromophenyl)butadiyne (CAS 959-88-6)
- Structure : Bromophenyl substituents provide halogenated aromatic character.
- Applications in halogen-functionalized polymers or charge-transfer complexes are plausible .
D. 1,4-Bis(4-aminophenyl)butadiyne (BDDA)
- Structure: Amino-phenyl groups enable covalent bonding in covalent organic frameworks (COFs).
- Applications: Used as a monomer in TP-BDDA COF and NTU-BDA-DHTA COF synthesis, demonstrating utility in porous materials for catalysis or gas storage .
Reactivity and Functionalization
Q & A
Q. Resolution strategies :
- Hammett parameter studies : Systematically vary substituents to quantify electronic effects.
- In situ IR monitoring : Tracks reaction kinetics and intermediate formation .
What are the key considerations when incorporating this compound into covalent organic frameworks (COFs)?
(Application Focus)
Critical factors include:
- Topochemical alignment : Ensures [2+2] cycloaddition between diyne units for framework stability.
- Post-synthetic modification : Click chemistry (e.g., azide-alkyne cycloaddition) introduces functionality.
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